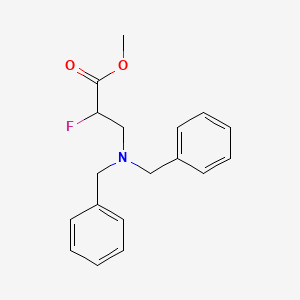

Methyl (S)-3-(Dibenzylamino)-2-fluoropropanoate

Description

Methyl (S)-3-(Dibenzylamino)-2-fluoropropanoate is a chiral fluorinated ester featuring a dibenzylamino group at the C3 position and a fluorine atom at C2. The presence of fluorine enhances electronegativity and metabolic stability, while the dibenzylamino group contributes to steric bulk and lipophilicity .

Synthetic routes often involve alkylation or coupling reactions. For instance, dibenzylamino groups can be introduced via nucleophilic substitution using benzyl bromide (e.g., as seen in , yielding a 71% product with m/z 610.84 ). The fluorine atom is typically incorporated early in the synthesis, such as through hydrolysis of methyl 2-fluoropropanoate derivatives .

Properties

IUPAC Name |

methyl 3-(dibenzylamino)-2-fluoropropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO2/c1-22-18(21)17(19)14-20(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKSTEOVEUUBBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-(Dibenzylamino)-2-fluoropropanoate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the appropriate chiral precursor.

Fluorination: Introduction of the fluorine atom is achieved through nucleophilic substitution reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Amination: The dibenzylamino group is introduced via reductive amination, where a suitable aldehyde or ketone is reacted with dibenzylamine in the presence of a reducing agent like sodium triacetoxyborohydride.

Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of Methyl ®-3-(Dibenzylamino)-2-fluoropropanoate may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-(Dibenzylamino)-2-fluoropropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl ®-3-(Dibenzylamino)-2-fluoropropanoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl ®-3-(Dibenzylamino)-2-fluoropropanoate exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the dibenzylamino group can interact with biological receptors or enzymes. The ester group facilitates cellular uptake and hydrolysis to release the active form of the compound.

Comparison with Similar Compounds

Structural Analogs with Fluorine Substitution

Fluorine placement significantly impacts reactivity and physical properties. Key analogs include:

Key Findings :

- Methyl (2S)-3-amino-2-fluoropropanoate HCl () lacks the dibenzylamino group, resulting in lower molecular weight and higher solubility in polar solvents due to the hydrochloride salt .

Dibenzylamino-Containing Compounds

The dibenzylamino group introduces steric bulk, influencing reaction kinetics and selectivity:

Key Findings :

- Dibenzylamino groups () require multi-step alkylation, whereas monobenzylamino analogs () may simplify synthesis but offer less steric protection .

- The target compound’s dibenzylamino group likely improves stability against oxidative deamination compared to dimethylamino derivatives (e.g., compounds in ) .

Key Findings :

Analytical and Physicochemical Data

Comparative analytical profiles highlight structural differences:

Key Findings :

- The target compound’s analytical data gaps limit direct comparisons, but fluorinated esters generally exhibit distinct LCMS profiles (e.g., m/z 610.84 in vs. 853.0 in ) .

- pH stability ranges () suggest that fluorinated esters with sulfonyl groups (e.g., pesticides in ) may degrade under acidic conditions, unlike the target compound .

Biological Activity

Methyl (S)-3-(dibenzylamino)-2-fluoropropanoate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a fluorinated carbon center and a dibenzylamino group, contributing to its unique chemical properties. The presence of fluorine enhances the compound's lipophilicity and stability, making it an attractive candidate for various biological applications.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 329.39 g/mol |

| Chirality | Chiral (S configuration) |

The dibenzylamino group significantly influences the compound's affinity for various biological targets, including receptors involved in neurotransmission. The fluorine atom plays a crucial role in enhancing the compound's bioavailability and stability, which are critical for therapeutic efficacy.

Pharmacological Effects

- Neurotransmitter Modulation : this compound has been studied for its potential to modulate neurotransmitter systems, particularly those involving NMDA receptors. This modulation can have implications for treating neurological disorders.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.

- Anticancer Potential : Some analogs of compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also possess anticancer properties.

Study 1: Neurotransmitter Interaction

A study examining the interaction of this compound with NMDA receptors showed promising results in modulating receptor activity. The compound was found to act as a selective antagonist, which could be beneficial in conditions like Alzheimer's disease where NMDA receptor overactivity is implicated.

Study 2: Antimicrobial Efficacy

In vitro tests against various bacterial strains indicated that this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Streptococcus pneumoniae | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.